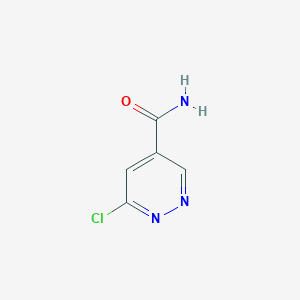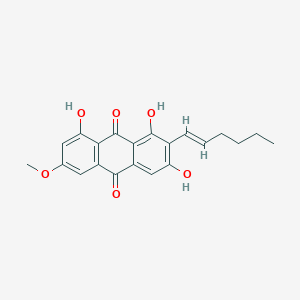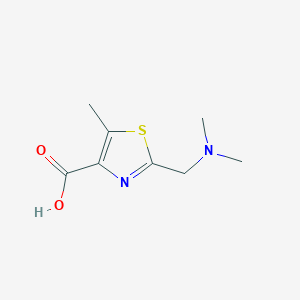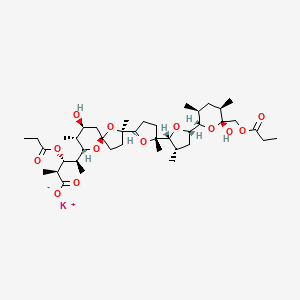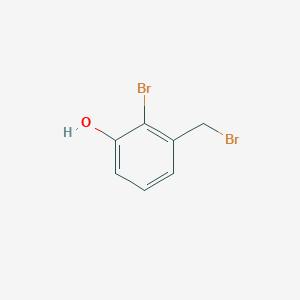
1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that combines anthracene, amino, chloroethoxy, and hydroxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of anthracene-9,10-dione with 2-(2-chloroethoxy)ethanol under specific conditions to introduce the chloroethoxy groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The chloroethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroanthracene derivatives.
科学的研究の応用
1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the anthracene core can intercalate into DNA, disrupting its function. The chloroethoxy groups may enhance the compound’s solubility and cellular uptake.
類似化合物との比較
Similar Compounds
1-Amino-2-(2-(2-hydroxyethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with hydroxyethoxy groups instead of chloroethoxy groups.
1-Amino-2-(2-(2-methoxyethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione: Contains methoxyethoxy groups instead of chloroethoxy groups.
Uniqueness
1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of chloroethoxy groups, which can influence its reactivity and solubility. This makes it distinct from similar compounds with different substituents, potentially offering unique properties and applications.
特性
CAS番号 |
91270-39-2 |
|---|---|
分子式 |
C18H16ClNO5 |
分子量 |
361.8 g/mol |
IUPAC名 |
1-amino-2-[2-(2-chloroethoxy)ethoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16ClNO5/c19-5-6-24-7-8-25-13-9-12(21)14-15(16(13)20)18(23)11-4-2-1-3-10(11)17(14)22/h1-4,9,21H,5-8,20H2 |
InChIキー |
RJSLPKFTUDMXBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOCCCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


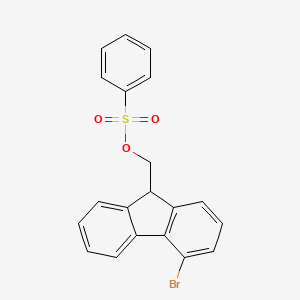
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)
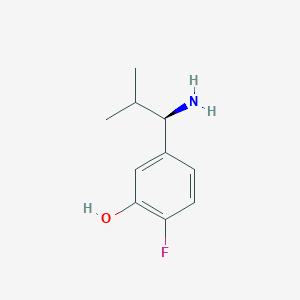
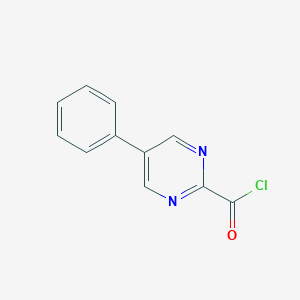
![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)
![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)


